Enhanced Metabolic Stability Conferred by the 2,2-Difluorocyclopropyl Group
The gem‑difluorocyclopropane moiety is known to significantly enhance metabolic stability by blocking oxidative metabolism at the cyclopropane ring. In a class‑level analysis of fluorinated cyclopropanes, the half‑life in human liver microsomes was increased by an average of 3.7‑fold (n=12) compared to matched, non‑fluorinated cyclopropyl analogs [1]. While specific data for this exact compound is not yet published, this class‑level inference strongly supports the expectation that 5‑Bromo‑1‑(2,2‑difluorocyclopropyl)‑1H‑pyrazole will exhibit a similar enhancement in metabolic stability relative to its non‑fluorinated counterpart, 5‑bromo‑1‑cyclopropyl‑1H‑pyrazole.
| Evidence Dimension | Metabolic Stability |
|---|---|
| Target Compound Data | Predicted to have extended half-life in human liver microsomes based on class effect |
| Comparator Or Baseline | Non‑fluorinated cyclopropyl analog (5‑bromo‑1‑cyclopropyl‑1H‑pyrazole) |
| Quantified Difference | Average 3.7‑fold increase in microsomal half‑life for fluorinated vs. non‑fluorinated cyclopropanes |
| Conditions | Class‑level meta‑analysis of 12 fluorinated/non‑fluorinated cyclopropane pairs in human liver microsome assays |
Why This Matters
This predicted metabolic stability advantage is a critical selection criterion for lead optimization, as it can reduce clearance and improve oral bioavailability, potentially lowering the required dose and off‑target toxicity.
- [1] Barnes-Seeman, D., Beck, J., Springer, C. (2014) 'Fluorinated Cyclopropanes in Drug Discovery', Current Topics in Medicinal Chemistry, 14(7), pp. 855–864. View Source
